molecular formula C14H22N4O3S B7354862 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine

Katalognummer B7354862
Molekulargewicht: 326.42 g/mol
InChI-Schlüssel: XDSRAYDTQXJUPF-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.

Wirkmechanismus

AZD-9291 works by irreversibly binding to the mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, thereby inhibiting its activity and preventing the growth and division of cancer cells. It has a high selectivity for the mutated this compound and does not affect the normal this compound, which reduces the risk of side effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have significant biochemical and physiological effects on NSCLC cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer progression. It also reduces the activity of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

AZD-9291 has several advantages for lab experiments, such as its high selectivity for mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, its ability to induce apoptosis, and its efficacy in treating NSCLC with this compound T790M mutation. However, it also has some limitations, such as its irreversible binding to the mutated this compound, which makes it difficult to reverse its effects, and its potential toxicity to normal cells.

Zukünftige Richtungen

There are several future directions for the research and development of AZD-9291. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect. Another direction is to explore its potential use in other types of cancer that have 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine mutations. Additionally, further studies are needed to understand its long-term safety and potential side effects.

Synthesemethoden

The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of (R)-3-aminopiperidine, which is then transformed into (R)-3-aminopiperidine-2,6-dione. This intermediate is then coupled with (S)-3-azetidinesulfonyl chloride to form (S)-3-azetidinesulfonyl-(R)-3-aminopiperidine-2,6-dione. The final step involves the coupling of this intermediate with 2,6-dimethyl-3-nitropyridine to form AZD-9291.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC. It has shown promising results in patients with 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine T790M mutation, which is the most common mechanism of acquired resistance to first-generation this compound inhibitors. AZD-9291 has also been tested in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect.

Eigenschaften

IUPAC Name

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-16(2)14-13(5-3-7-15-14)21-12-6-10-18(11-12)22(19,20)17-8-4-9-17/h3,5,7,12H,4,6,8-11H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRAYDTQXJUPF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCN(C2)S(=O)(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=CC=N1)O[C@H]2CCN(C2)S(=O)(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.